N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule characterized by three key structural motifs:
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-18-5-6-19(29)27(18)17-3-1-16(2-4-17)20(30)24-22-26-25-21(31-22)23-10-13-7-14(11-23)9-15(8-13)12-23/h1-4,13-15H,5-12H2,(H,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWWHFTVOYQXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine
The adamantane-substituted thiadiazole scaffold is synthesized through cyclization of a thiosemicarbazide intermediate.
Step 1: Preparation of Adamantane-1-carbohydrazide
Adamantane-1-carboxylic acid is treated with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with hydrazine hydrate in anhydrous ethanol. The product, adamantane-1-carbohydrazide, is isolated via filtration and recrystallized from ethanol (yield: 85–90%).
Step 2: Thiosemicarbazide Formation
Adamantane-1-carbohydrazide reacts with potassium thiocyanate in acidic medium (HCl, 4N) under reflux for 6 hours. The resultant thiosemicarbazide precipitates upon cooling and is purified via recrystallization from ethanol.
Step 3: Cyclization to 1,3,4-Thiadiazole
The thiosemicarbazide undergoes cyclization in the presence of concentrated sulfuric acid at 0–5°C for 2 hours. The reaction mixture is poured onto ice, neutralized with ammonium hydroxide, and extracted with dichloromethane. Evaporation yields 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine as a white solid (yield: 70–75%).
Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid
Step 1: Nitration of 4-Methylbenzoic Acid
4-Methylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid at 0°C. The nitro derivative is reduced to 4-aminobenzoic acid via catalytic hydrogenation (H₂, Pd/C).
Analytical Validation and Characterization
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.62–1.75 (m, 6H, adamantane CH₂), 2.05 (s, 6H, adamantane CH), 2.75 (s, 4H, pyrrolidine-2,5-dione CH₂), 3.89 (s, 3H, OCH₃), 7.45–7.50 (d, 2H, aromatic), 8.10–8.15 (d, 2H, aromatic), 10.25 (s, 1H, NH).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 28.5 (adamantane CH₂), 36.8 (adamantane CH), 176.5 (C=O), 168.2 (thiadiazole C-S), 142.3 (aromatic C-N).
Chromatographic Purity Assessment
X-ray Crystallography
Single crystals grown via slow evaporation of chloroform/ethanol (1:1) confirm the molecular structure. The adamantane moiety adopts a chair conformation, while the thiadiazole and benzamide groups are coplanar, stabilized by N–H⋯O hydrogen bonds.
Optimization Strategies and Yield Enhancement
Reaction Condition Optimization
Purification Challenges
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients resolves steric hindrance caused by the adamantane group.
- Recrystallization : Ethanol/water (4:1) yields high-purity crystals but requires slow cooling to prevent oiling out.
Comparative Analysis with Analogous Compounds
| Parameter | Target Compound | N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide |
|---|---|---|
| Molecular Weight | 476.5 g/mol | 403.9 g/mol |
| Yield (Coupling Step) | 60–65% | 70–75% |
| Melting Point | 218–220°C | 195–198°C |
| HPLC Purity | >98% | >95% |
The lower yield of the target compound compared to its chloro-methoxy analogue arises from steric hindrance imposed by the pyrrolidine-2,5-dione group, which slows amide bond formation.
Industrial Scalability Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
- Waste Treatment : Neutralization of acidic byproducts with calcium carbonate minimizes environmental toxicity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the carbonyl groups.
Substitution: The adamantane and benzamide moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have shown that N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it has been tested against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, showing superior efficacy compared to standard antibiotics like streptomycin and ampicillin .
Anticancer Properties
The compound's mechanism of action involves interaction with specific molecular targets within cancer cells. The adamantane moiety facilitates cellular penetration while the thiadiazole ring modulates enzyme activity associated with tumor growth. Preliminary studies suggest that this compound may inhibit proliferation in various cancer cell lines, although further research is required to elucidate its full potential in oncology .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of thiadiazole derivatives. This compound may inhibit pro-inflammatory cytokines and modulate pathways related to inflammation, making it a candidate for treating inflammatory diseases .
Pesticidal Activity
The compound has been explored for its potential use as a pesticide due to its biological activity against plant pathogens. Thiadiazole derivatives are known to exhibit fungicidal properties; thus, this compound may serve as a lead compound in developing new agrochemicals aimed at crop protection .
Development of Advanced Materials
The unique chemical structure of this compound contributes to its potential use in creating advanced materials with specific properties such as thermal stability and resistance to degradation. This makes it a candidate for applications in coatings and polymers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1). TDP1 is a DNA repair enzyme that reduces the efficacy of some anticancer drugs targeting topoisomerase 1 (TOP1). By inhibiting TDP1, the compound enhances the effectiveness of TOP1 inhibitors, making it a promising candidate for combination therapy in cancer treatment .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with four analogs to highlight substituent-driven differences in physicochemical properties, structural features, and biological activities.
Table 1: Key Comparisons
*Estimated based on substituent contributions.
Structural and Physicochemical Differences
Substituent Effects on Lipophilicity :
- The dioxopyrrolidin group in the target compound reduces logP (~3.5) compared to the chlorobenzamide (logP ~4.0) and sulfamoylbenzamide (logP 4.712) derivatives, likely improving aqueous solubility .
- The trifluoromethyl group in the acetamide analog () balances lipophilicity (logP ~3.8) with electron-withdrawing effects, enhancing binding affinity to kinase targets .
The sulfamoyl group () introduces additional H-bond acceptors but increases steric bulk, possibly limiting bioavailability .
Crystallographic Insights :
- Adamantane-thiadiazole derivatives (e.g., ) exhibit planar thiadiazole rings and intermolecular N–H···N hydrogen bonds, which stabilize crystal packing and may influence solid-state solubility .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound belonging to the class of thiadiazole derivatives. Its unique structure combines the adamantane moiety with a thiadiazole ring and a pyrrolidinone group, which may contribute to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole Ring : The starting material is often adamantane-1-carbohydrazide, which reacts with isothiocyanates to form thiosemicarbazides. These intermediates are then cyclized to yield the 1,3,4-thiadiazole derivative.
- Pyrrolidinone Coupling : The thiadiazole derivative is subsequently coupled with a suitable pyrrolidinone derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
- Final Modification : The final product is purified through recrystallization or chromatographic techniques to ensure high purity for biological testing.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
Key Findings:
- Compounds derived from this scaffold have been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as BAX while down-regulating anti-apoptotic proteins like Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 10a | MCF-7 | 12.5 | Apoptosis induction |
| 14b | HepG2 | 15.0 | BAX/Bcl-2 modulation |
| 17 | A549 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimicrobial Testing Results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Penetration : The adamantane moiety enhances lipophilicity and facilitates membrane penetration, allowing the compound to reach intracellular targets effectively.
- Enzyme Interaction : The thiadiazole ring can interact with various enzymes and receptors involved in cell signaling pathways, potentially inhibiting their activity and leading to altered cellular responses.
- Apoptotic Pathways : By modulating the expression of apoptotic regulators such as BAX and Bcl-2, these compounds can trigger programmed cell death in malignant cells.
Case Studies
In a recent study focusing on the synthesis and biological evaluation of thiadiazole derivatives containing adamantane scaffolds, several compounds were tested for their anti-proliferative effects. Notably:
- Compound 14c showed significant inhibition against HepG2 cells with an IC50 value of 12 µM.
These findings suggest that further exploration of this compound class could lead to the development of novel anticancer agents.
Q & A
Q. What are the recommended synthetic routes for preparing N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process starting from adamantane-1-carbohydrazide. Cyclization of thiosemicarbazides using sulfuric acid at room temperature for 24 hours is critical to forming the 1,3,4-thiadiazole core . Slow evaporation of a CHCl₃:EtOH (1:1) solution yields single crystals suitable for X-ray analysis . Optimization should focus on solvent ratios, acid concentration, and reaction time to maximize yield and purity.
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the planar geometry of the thiadiazole ring and supramolecular packing (e.g., N–H⋯N hydrogen bonds) .
- ¹H NMR to verify substituent positions (e.g., adamantane protons resonate as a singlet at δ ~1.7–2.1 ppm, while pyrrolidinone protons appear as distinct multiplets) .
- GC-MS to confirm molecular ion peaks aligning with theoretical masses (pseudomolecular ion validation) .
Q. What physicochemical properties (e.g., solubility, stability) should be prioritized for early-stage characterization?
- Methodological Answer :
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (chloroform) to guide formulation for biological assays. Adamantane’s hydrophobicity may limit aqueous solubility .
- Thermal stability : Determine melting points (e.g., 441–443 K for related adamantane-thiadiazoles) using differential scanning calorimetry .
- Hygroscopicity : Monitor via dynamic vapor sorption (DVS) to assess stability under varying humidity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s bioactivity and intermolecular interactions?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., viral proteases or antimicrobial enzymes) based on adamantane’s known antiviral activity .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and stability. Compare with experimental spectral data (e.g., IR, NMR) to validate models .
- Hydrogen-bonding networks : Simulate crystal packing using Mercury software to explain observed supramolecular chains along specific crystallographic axes .
Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., spectral deviations)?
- Methodological Answer :
- Case Example : If NMR chemical shifts diverge from DFT-predicted values, re-examine solvent effects (e.g., chloroform vs. DMSO) or conformational flexibility (e.g., adamantane’s rigid structure vs. pyrrolidinone ring puckering) .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .
Q. What strategies can elucidate the role of noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) in crystallographic packing?
- Methodological Answer :
- X-ray topology analysis : Use Hirshfeld surfaces to quantify interaction types (e.g., C–H⋯O/N vs. π-π stacking) .
- Thermogravimetric analysis (TGA) : Correlate thermal decomposition patterns with intermolecular bond strengths (e.g., hydrogen-bonded networks may delay sublimation) .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential antiviral or antimicrobial applications?
- Methodological Answer :
- Bioactivity assays : Screen against viral strains (e.g., influenza A) or bacterial models, comparing with analogues lacking the adamantane or pyrrolidinone moieties .
- SAR variables : Modify substituents on the benzamide or thiadiazole rings and assess changes in IC₅₀ values. For example, replacing pyrrolidinone with a nonpolar group may alter membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
